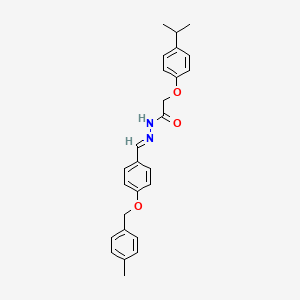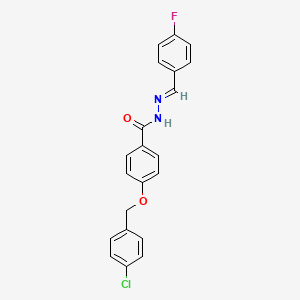![molecular formula C29H26N2O4S2 B12017780 (3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one CAS No. 617694-94-7](/img/structure/B12017780.png)
(3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiazolidinone ring, an indolinone moiety, and a dimethoxyphenyl group, making it an interesting subject for scientific research.
准备方法
合成路线和反应条件
(3Z)-3-{3-[2-(3,4-二甲氧基苯基)乙基]-4-氧代-2-硫代-1,3-噻唑烷-5-亚基}-1-(4-甲基苄基)-1,3-二氢-2H-吲哚-2-酮 的合成通常涉及多步有机反应。该过程从噻唑烷酮环的制备开始,通过合适的胺与羰基化合物和硫源的反应来实现。然后通过与适当的苄基衍生物的缩合反应引入吲哚啉酮部分。最后一步是在特定反应条件下,将二甲氧基苯基基团偶联到噻唑烷酮-吲哚啉酮核心,例如使用强碱和合适的溶剂。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以最大限度地提高产量并降低成本。这可能包括使用连续流动反应器,它允许更好地控制反应条件和可扩展性。此外,将考虑使用绿色化学原理,例如溶剂回收和使用危害较小的试剂,以使工艺更加环保。
化学反应分析
反应类型
(3Z)-3-{3-[2-(3,4-二甲氧基苯基)乙基]-4-氧代-2-硫代-1,3-噻唑烷-5-亚基}-1-(4-甲基苄基)-1,3-二氢-2H-吲哚-2-酮: 会经历各种类型的化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂氧化,导致形成亚砜或砜。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行,导致羰基还原为醇。
取代: 该化合物可以进行亲核取代反应,其中二甲氧基苯基基团可以使用适当的亲核试剂被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括:
氧化剂: 过氧化氢、高锰酸钾
还原剂: 硼氢化钠、氢化铝锂
亲核试剂: 卤化物、胺、硫醇
主要产物
由这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以产生亚砜或砜,而还原可以产生醇。取代反应可以导致具有不同官能团的各种衍生物。
科学研究应用
(3Z)-3-{3-[2-(3,4-二甲氧基苯基)乙基]-4-氧代-2-硫代-1,3-噻唑烷-5-亚基}-1-(4-甲基苄基)-1,3-二氢-2H-吲哚-2-酮: 具有多种科学研究应用:
化学: 该化合物用作合成更复杂分子的构建单元,以及在各种有机反应中的试剂。
生物学: 它被研究用于其潜在的生物活性,例如抗菌、抗炎和抗癌特性。
医药: 该化合物正在研究其潜在的治疗应用,包括用作治疗各种疾病的候选药物。
工业: 它用于开发新材料,以及在某些工业过程中的催化剂。
作用机制
(3Z)-3-{3-[2-(3,4-二甲氧基苯基)乙基]-4-氧代-2-硫代-1,3-噻唑烷-5-亚基}-1-(4-甲基苄基)-1,3-二氢-2H-吲哚-2-酮 的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可能通过与酶或受体结合来发挥其作用,从而调节其活性。例如,它可以抑制参与炎症或癌细胞增殖的某些酶的活性,从而导致治疗效果。所涉及的确切分子靶点和途径将取决于具体的生物学背景,需要进一步研究才能阐明。
相似化合物的比较
类似化合物
- (3Z)-3-{3-[2-(3,4-二甲氧基苯基)乙基]-4-氧代-2-硫代-1,3-噻唑烷-5-亚基}-1-甲基-1,3-二氢-2H-吲哚-2-酮
- 4-{[((3Z)-3-{3-[2-(3,4-二甲氧基苯基)乙基]-4-氧代-2-硫代-1,3-噻唑烷-5-亚基}-2-氧代-2,3-二氢-1H-吲哚-1-基)乙酰基]氨基}苯甲酸乙酯
独特性
(3Z)-3-{3-[2-(3,4-二甲氧基苯基)乙基]-4-氧代-2-硫代-1,3-噻唑烷-5-亚基}-1-(4-甲基苄基)-1,3-二氢-2H-吲哚-2-酮 的独特性在于其特定的结构特征,例如噻唑烷酮环、吲哚啉酮部分和二甲氧基苯基基团的组合。
属性
CAS 编号 |
617694-94-7 |
|---|---|
分子式 |
C29H26N2O4S2 |
分子量 |
530.7 g/mol |
IUPAC 名称 |
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H26N2O4S2/c1-18-8-10-20(11-9-18)17-31-22-7-5-4-6-21(22)25(27(31)32)26-28(33)30(29(36)37-26)15-14-19-12-13-23(34-2)24(16-19)35-3/h4-13,16H,14-15,17H2,1-3H3/b26-25- |
InChI 键 |
HJBLEUMAFGEUDP-QPLCGJKRSA-N |
手性 SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC5=CC(=C(C=C5)OC)OC)/C2=O |
规范 SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC5=CC(=C(C=C5)OC)OC)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-((5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12017699.png)
![[4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12017704.png)
![3-[(Z)-(3-Cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12017705.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12017713.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12017714.png)

![N-(3,5-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12017749.png)
![3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B12017750.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017755.png)
![N-(2,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12017757.png)


![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017776.png)
